

# Commercial suppliers and availability of Nelfinavir-d4

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## Compound of Interest

Compound Name: Nelfinavir-d4

Cat. No.: B12375477

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## Nelfinavir-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **Nelfinavir-d4**, a deuterated analog of the established HIV-1 protease inhibitor, Nelfinavir. This document details its commercial availability, relevant experimental protocols, and the core signaling pathways influenced by its non-deuterated counterpart.

## Commercial Availability and Suppliers

**Nelfinavir-d4** is accessible through various chemical suppliers specializing in research-grade compounds. The primary application of this deuterated form is as an internal standard in pharmacokinetic studies and for quantification by mass spectrometry, owing to its distinct mass while retaining similar chemical properties to Nelfinavir.<sup>[1]</sup> Below is a comparative table of known suppliers.

Supplier	Product Number	Purity	Available Quantities	Certificate of Analysis
MedChemExpress	HY-15287S1	>98%	1 mg, 5 mg, 10 mg	--INVALID-LINK--
Alsachim (a Shimadzu Group Company)	S-3680	>98%	Inquire for details	--INVALID-LINK-- <a href="#">[2]</a>
Toronto Research Chemicals	N389752	Not specified	1 mg, 5 mg, 10 mg	--INVALID-LINK--
Cayman Chemical	10009804	≥98%	1 mg, 5 mg	--INVALID-LINK--

## Experimental Protocols

The primary utility of **Nelfinavir-d4** lies in its application as an internal standard for the accurate quantification of Nelfinavir in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).

### Protocol: Quantification of Nelfinavir in Human Plasma using LC-MS/MS with Nelfinavir-d4 as an Internal Standard

This protocol outlines a general procedure for the quantification of Nelfinavir in human plasma.

#### 1. Sample Preparation:

- To 100 µL of human plasma, add 10 µL of **Nelfinavir-d4** internal standard solution (concentration to be optimized based on the expected range of Nelfinavir concentrations).
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex the mixture for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.

## 2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
  - Column: A C18 reverse-phase column is typically used.
  - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase system. The specific gradient program should be optimized for optimal separation.
  - Flow Rate: A flow rate of 0.4 mL/min is a typical starting point.
  - Injection Volume: 10 µL.
- Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
  - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Nelfinavir and **Nelfinavir-d4**. The exact m/z values will depend on the specific instrument and ionization conditions.

## 3. Quantification:

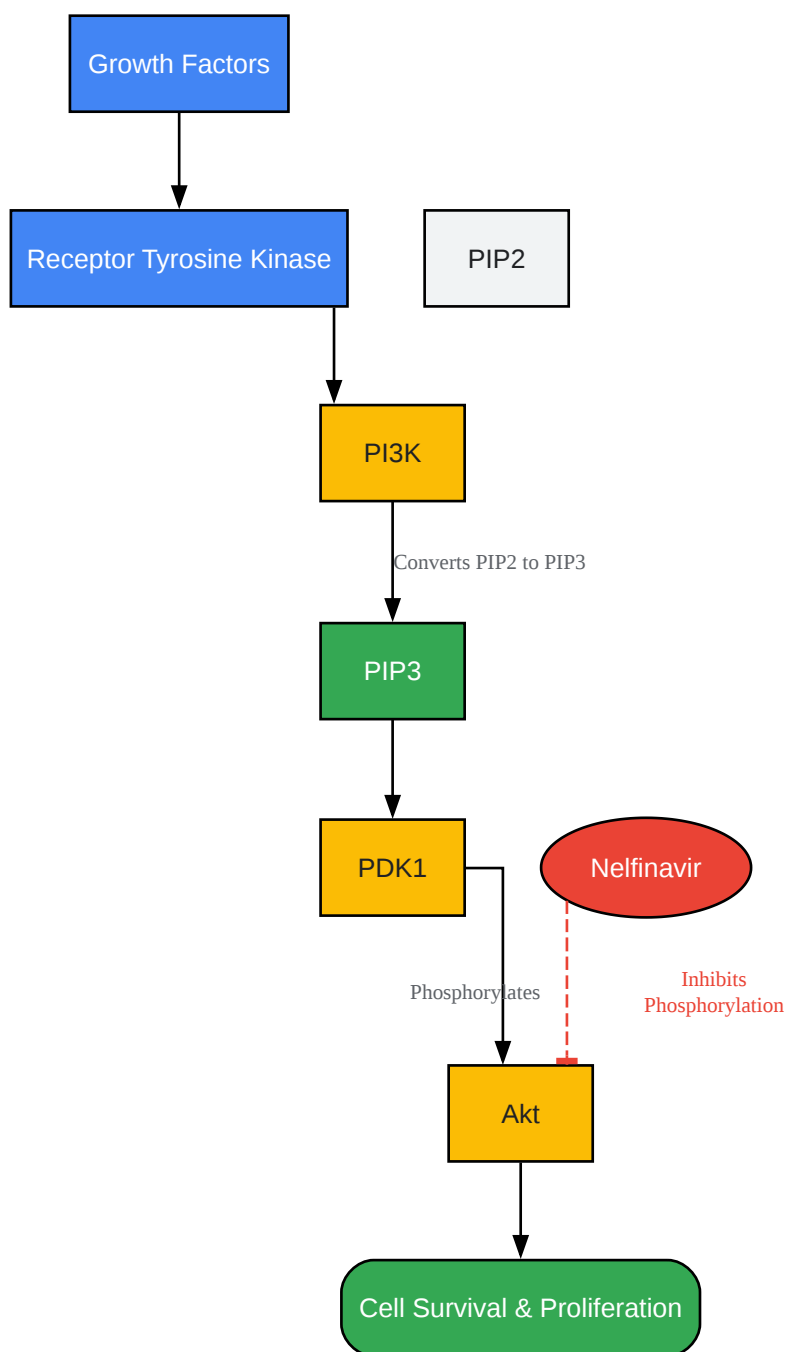
- A calibration curve is generated by plotting the peak area ratio of Nelfinavir to **Nelfinavir-d4** against the known concentrations of Nelfinavir standards.
- The concentration of Nelfinavir in the unknown plasma samples is then determined from this calibration curve.

# Signaling Pathways

Nelfinavir, the non-deuterated parent compound of **Nelfinavir-d4**, is known to exert its biological effects through the modulation of key cellular signaling pathways, primarily the Akt signaling pathway and the Unfolded Protein Response (UPR).<sup>[3][4][5]</sup>

## Nelfinavir's Impact on the Akt Signaling Pathway

Nelfinavir has been shown to inhibit the Akt/PKB signaling pathway, which is crucial for cell survival and proliferation.<sup>[3][5][6]</sup> This inhibition is a key mechanism behind its anticancer properties.

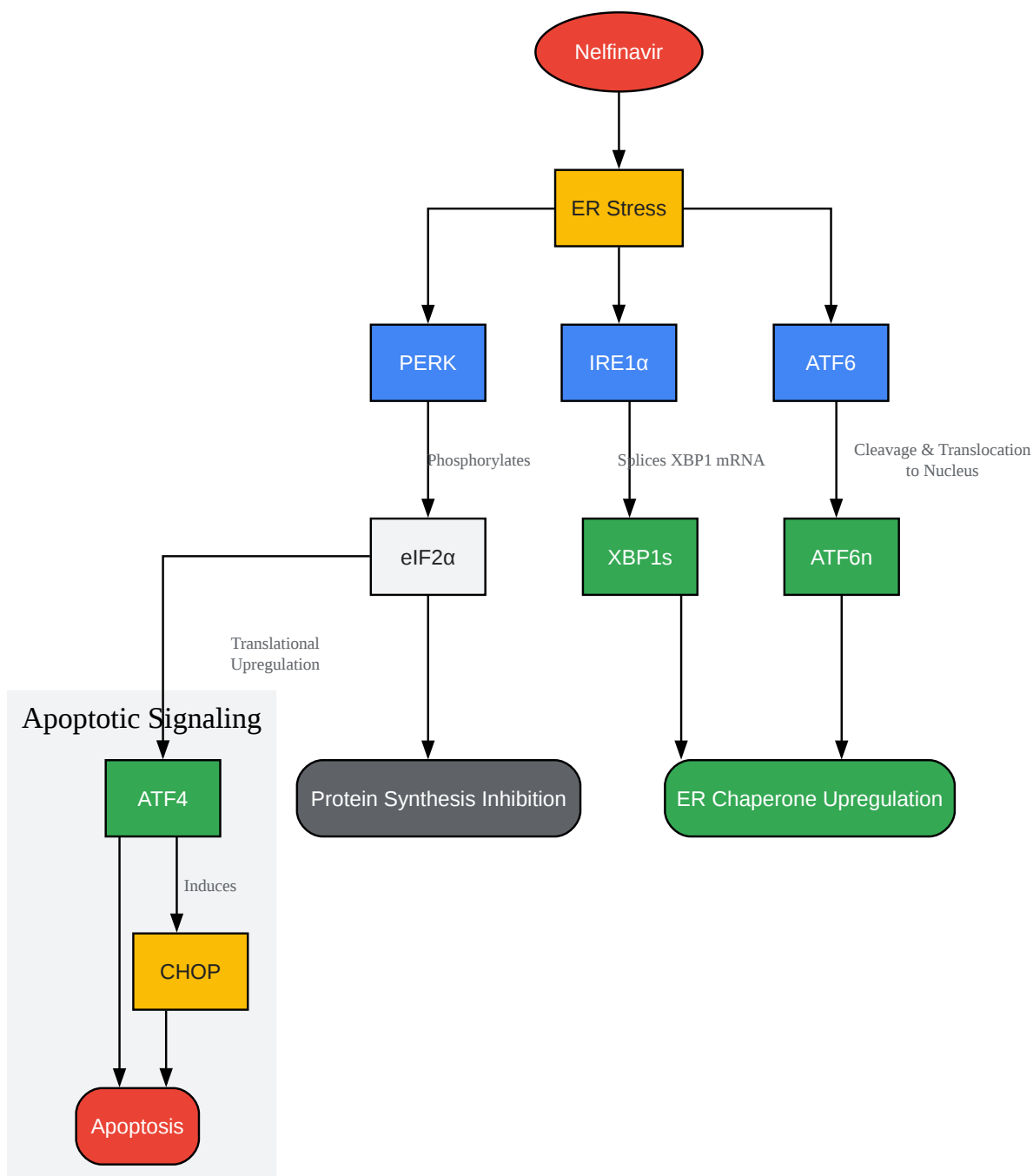


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Nelfinavir's inhibition of Akt phosphorylation.

## Induction of the Unfolded Protein Response (UPR) by Nelfinavir

Nelfinavir can induce stress in the endoplasmic reticulum (ER), leading to the activation of the Unfolded Protein Response (UPR).[3][7][8] This cellular stress response can ultimately trigger apoptosis in cancer cells.

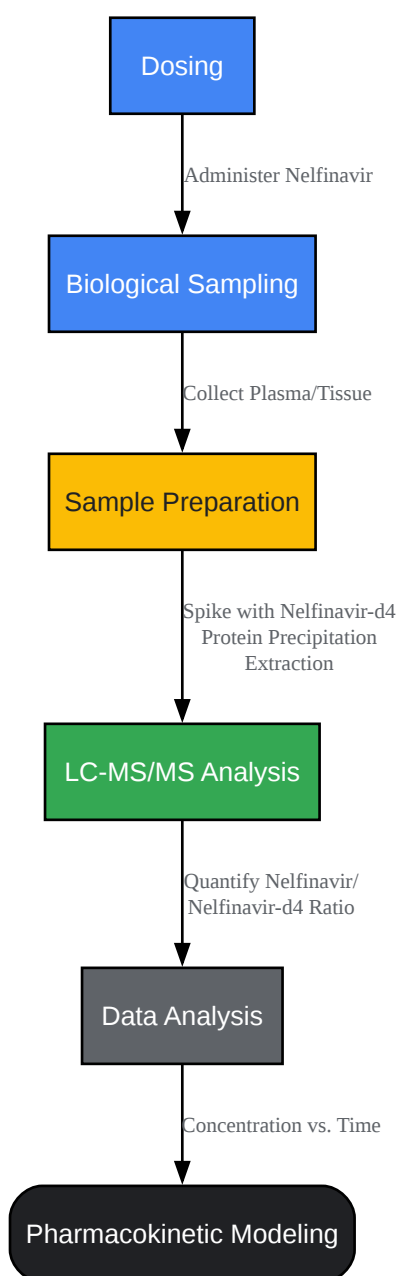


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Nelfinavir-induced Unfolded Protein Response.

## Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing **Nelfinavir-d4**.



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Pharmacokinetic study workflow using **Nelfinavir-d4**.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nelfinavir - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with the HIV protease inhibitor nelfinavir triggers the unfolded protein response and may overcome proteasome inhibitor resistance of multiple myeloma in combination with bortezomib: a phase I trial (SAKK 65/08) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
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